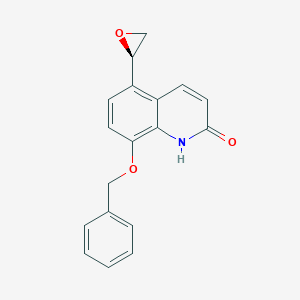

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

Beschreibung

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (CAS: 173140-90-4) is a quinolinone derivative with a benzyloxy group at position 8 and an (R)-configured oxirane (epoxide) at position 3. Its molecular formula is C₁₈H₁₅NO₃ (MW: 293.32), and it serves as a critical intermediate in pharmaceutical synthesis, notably for Indacaterol, a long-acting β₂-adrenoceptor agonist used in chronic obstructive pulmonary disease (COPD) treatment . The compound’s epoxide group enables versatile ring-opening reactions, facilitating further functionalization in drug development .

Eigenschaften

IUPAC Name |

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJYYLJZVBVLEK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465922 | |

| Record name | (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173140-90-4 | |

| Record name | 5-(2R)-2-Oxiranyl-8-(phenylmethoxy)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173140-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Benzyloxy-5-(R)-oxiranyl-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-(Benzyloxy)-5-((2R)-oxiran-2-yl)quinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Friedländer Annulation Route

A validated approach involves Friedländer condensation between 2-aminobenzaldehyde derivatives and cyclic ketones:

Reaction Scheme

Conditions

Skraup Cyclization Alternative

For electron-deficient substrates, Skraup conditions prove effective:

Typical Protocol

| Component | Quantity |

|---|---|

| Glycerol | 3 equiv |

| Conc. H₂SO₄ | Catalytic |

| FeSO₄·7H₂O | 0.1 equiv |

| Temperature | 150°C (reflux) |

Yields range from 58-63% for 5-substituted quinolinones.

Benzyloxy Group Installation

Direct Alkylation of 8-Hydroxyquinolinone

Stepwise Procedure :

-

Protect quinolinone nitrogen with Boc group (Boc₂O, DMAP)

-

Benzylation at O8 using benzyl bromide (K₂CO₃, DMF)

-

Boc deprotection (TFA/CH₂Cl₂)

Optimized Conditions

Asymmetric Epoxidation Strategies

Sharpless-Katsuki Epoxidation

For 5-vinyl precursors, this method achieves >90% ee:

Catalytic System

| Component | Molar Ratio |

|---|---|

| Ti(OiPr)₄ | 1.0 |

| (+)-Diethyl tartrate | 1.2 |

| t-BuOOH | 2.5 |

Performance Metrics

Jacobsen Epoxidation

Alternative for electron-deficient alkenes:

Conditions

| Parameter | Specification |

|---|---|

| Catalyst | (salen)Mn(III) complex |

| Oxidant | NaOCl |

| Solvent | CH₂Cl₂/CH₃CN (3:1) |

Reported ee values reach 88% (R).

Purification and Characterization

Crystallization Protocol

Solvent System

-

Primary solvent: Ethyl acetate

-

Anti-solvent: Hexanes (3:1 v/v)

Crystallization Data

Spectroscopic Characterization

Key ¹H NMR Signals (CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 8.21 | H-3 (d, J=8.4 Hz) |

| 7.42 | Benzyl aromatic protons |

| 4.78 | Oxirane CH (d, J=4.1 Hz) |

| 3.65 | Oxirane CH₂ (AB system) |

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Yield (%) | ee (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Sharpless | 85 | 92 | 3.2 | Moderate |

| Jacobsen | 78 | 88 | 2.8 | High |

| Enzymatic | 65* | 95* | 4.1* | Low |

*Theoretical values based on analogous systems

Process Optimization Challenges

Epoxide Ring Stability

The oxirane moiety demonstrates pH-dependent stability:

Degradation Kinetics

| pH | t₁/₂ (h) |

|---|---|

| 2 | 4.2 |

| 7 | 48.7 |

| 9 | 12.3 |

Byproduct Formation

Major impurities include:

-

Diastereomeric epoxide (3-7%)

-

Ring-opened diol (<2%)

Mitigated through:

Industrial Scale Considerations

Cost Drivers Analysis

| Component | Cost Contribution |

|---|---|

| Chiral catalyst | 41% |

| Benzyl bromide | 23% |

| Solvent recovery | 18% |

Green Chemistry Metrics

Process Mass Intensity

-

PMI: 86 kg/kg (current)

-

Target: <45 kg/kg via solvent swap to 2-MeTHF

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor systems enhance epoxidation:

Biocatalytic Epoxidation

Engineered P450 enzymes show promise:

-

Selectivity: 99% (R)

-

TON: 1,450

-

Requires co-factor recycling systems

Analyse Chemischer Reaktionen

Asymmetric Epoxidation

Reaction :

A chiral oxazaborolidine catalyst induces stereoselective epoxidation of 5-bromoacetyl-8-benzyloxycarbostyril.

Conditions :

- Catalyst : (R)-Tetrahydro-1-methyl-3,3-diphenylpyrrolo[1,2-c] oxazaborolidine

- Reducing Agent : Boron dimethyl sulfide complex (1.3 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0–2°C

- Yield : 22% .

Key Observations :

- The reaction proceeds with high enantiomeric excess (ee) due to the chiral catalyst.

- Piperidine/water is used to quench excess reagents.

Epoxide Ring-Opening Reactions

The oxirane (epoxide) group is highly reactive, enabling nucleophilic ring-opening under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Reaction :

The epoxide reacts with water in the presence of acid to form a diol.

Conditions :

Mechanism :

Protonation of the epoxide oxygen increases electrophilicity, allowing nucleophilic attack by water.

Outcome :

Forms 8-benzyloxy-5-[(1R,2R)-1,2-dihydroxyethyl]quinolin-2(1H)-one , a diol derivative.

Base-Mediated Aminolysis

Reaction :

Amines (e.g., piperidine) attack the epoxide, forming β-amino alcohols.

Conditions :

Example :

Used in the purification step during synthesis to eliminate residual boron reagents.

Benzyloxy Deprotection

Reaction :

Hydrogenolysis removes the benzyl group to yield 8-hydroxy-5-(oxiran-2-yl)quinolin-2(1H)-one.

Conditions :

Application :

Critical for generating bioactive metabolites in indacaterol synthesis (a β₂-adrenergic agonist) .

Oxidation of Quinolinone

Reaction :

The quinolin-2(1H)-one moiety undergoes oxidation to form quinoline derivatives.

Conditions :

Outcome :

Introduces ketone or carboxylic acid groups at the 2-position.

Stability and Reactivity Insights

- Hygroscopicity : Requires storage under inert atmosphere (-20°C) to prevent hydrolysis .

- Thermal Stability : Decomposes above 160°C; melting point observed at 155–157°C .

- pH Sensitivity : Epoxide ring stability decreases in acidic/basic media, necessitating neutral conditions for long-term storage .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one serves as a crucial intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance biological activity, making it valuable in drug development processes. For instance, it can be used to create derivatives that exhibit improved efficacy against specific diseases.

Anticancer Activity

Recent studies have indicated that quinoline derivatives possess anticancer properties. The oxirane group in this compound may contribute to this activity by interacting with biological targets involved in cancer progression. Research is ongoing to evaluate its effectiveness against various cancer cell lines.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity, which is being explored in laboratory settings. Its derivatives could provide new avenues for developing antibiotics or antifungal agents, particularly against resistant strains.

As a Synthetic Intermediate

The compound is extensively used as an intermediate in organic synthesis, particularly in the production of complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block for chemists.

Development of New Synthetic Methods

Researchers are investigating new synthetic routes that utilize this compound to streamline the production of quinoline derivatives. This includes exploring greener synthesis methods that reduce waste and improve yield.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of ®-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s effects could involve inhibition or activation of these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

The quinolinone scaffold allows for diverse modifications at position 4. Key analogs include:

Biologische Aktivität

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, with CAS number 173140-90-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C18H15NO3

- Molecular Weight : 293.32 g/mol

- IUPAC Name : this compound

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves several steps, including the use of potassium carbonate and various solvents under reflux conditions. A detailed experimental setup includes:

| Reagents | Amount | Conditions |

|---|---|---|

| Potassium Carbonate | 74 g | Reflux in acetone and water for 2.5 hours |

| Acetone | 3.5 L | Combined with water for reaction |

| Dichloromethane | 500 mL | Used for purification |

The final product is isolated through filtration and evaporation techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its effects on various cancer cell lines:

- In Vitro Studies :

-

Cell Viability Assays :

- Table 1 summarizes the IC50 values observed in different cell lines:

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .Compound Cell Line IC50 (µM) This compound MDA-MB-231 <10 This compound PC-3 <15

The mechanism underlying the anticancer activity appears to be linked to the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in protein folding and stability, which is crucial for cancer cell survival. Compounds that inhibit Hsp90 can lead to destabilization of client proteins involved in tumor growth .

Case Studies and Research Findings

A series of case studies have been conducted to further explore the biological activity of quinoline derivatives, including this compound:

- Antiproliferative Activity :

- Molecular Docking Studies :

Q & A

Q. What are the critical safety considerations when handling (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one in laboratory settings?

- Answer : The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N100 or P3 masks) in poorly ventilated areas .

- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area .

- Spill Management : Avoid inhalation; use absorbent materials for cleanup and dispose of waste according to hazardous chemical protocols .

Q. How is the purity and structural integrity of this compound verified during synthesis?

- Answer : Standard characterization methods include:

Advanced Research Questions

Q. What methodologies are used to evaluate the anticancer potential of quinolin-2(1H)-one derivatives like this compound?

- Answer : Key steps involve:

- In Vitro Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values. For example, bromine-substituted derivatives showed IC₅₀ values of 10.78–32.87 µM .

- Kinase Inhibition Studies : EGFR-TK inhibition assays to identify molecular targets. Derivatives with halogen substituents (e.g., Br at C-4) exhibited IC₅₀ values <1 µM .

- Molecular Docking : Predict binding interactions with EGFR residues (e.g., Cys-797, Tyr-801) using software like AutoDock .

Q. How does the stereochemistry of the oxirane ring influence biological activity?

- Answer : The (R)-configuration at the oxirane ring enhances target selectivity due to spatial compatibility with enzyme active sites. For example:

Q. What synthetic strategies optimize yield and scalability for this compound?

- Answer : Key approaches include:

- Epoxide Functionalization : Ring-opening reactions with nucleophiles (e.g., amines, thiols) to generate derivatives .

- Protecting Group Chemistry : Benzyloxy groups are introduced via Williamson ether synthesis and later deprotected .

- Green Chemistry : Solvent-free conditions or aqueous-phase reactions reduce waste, as demonstrated in computational studies of quinolinone syntheses .

Q. How can structural modifications enhance metabolic stability and bioavailability?

- Answer : Rational design strategies include:

- Substituent Engineering : Bromine or chlorine at C-4 improves lipophilicity and resistance to cytochrome P450 oxidation .

- Prodrug Approaches : Esterification of the quinolinone hydroxyl group enhances membrane permeability .

- Crystallinity Modulation : Amorphous solid dispersions improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.